
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine is a synthetic compound that belongs to the class of phthalazine derivatives. This compound has shown promising results in various scientific research studies due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine involves the inhibition of various enzymes and signaling pathways in cancer cells, fungi, and bacteria. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been shown to inhibit the activity of various kinases such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. In fungi and bacteria, the compound disrupts the cell walls and membranes, leading to cell death.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine has been found to exhibit various biochemical and physiological effects. In cancer cells, the compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. It has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. In fungi and bacteria, the compound disrupts the cell walls and membranes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine in lab experiments include its potent anticancer, antifungal, and antibacterial properties, its unique chemical structure, and its ability to inhibit various enzymes and signaling pathways. However, the compound has certain limitations, such as its low solubility in water, its potential toxicity to normal cells, and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the study of 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine. These include:
1. Further studies to determine the optimal dosage and administration route of the compound in various diseases.
2. Studies to investigate the potential use of the compound in combination with other anticancer, antifungal, and antibacterial agents.
3. Studies to investigate the potential use of the compound in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
4. Studies to investigate the potential use of the compound in animal models and clinical trials.
Conclusion:
In conclusion, 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine is a synthetic compound that possesses potent anticancer, antifungal, and antibacterial properties. The compound has been extensively studied in various scientific research fields and has shown promising results. However, further studies are needed to determine its optimal dosage and administration route, its potential toxicity to normal cells, and its potential use in other diseases.
Synthesemethoden
The synthesis method of 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine involves the condensation of 2-aminobenzothiazole and 4-chlorophthalic anhydride in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine has been extensively studied in various scientific research fields. It has been found to possess potent anticancer, antifungal, and antibacterial properties. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and signaling pathways. It has also been found to inhibit the growth of various pathogenic fungi and bacteria by disrupting their cell walls and membranes.
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3S2/c22-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(25-24-19)27-21-23-17-7-3-4-8-18(17)26-21/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBLWBMWZWQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2SC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)
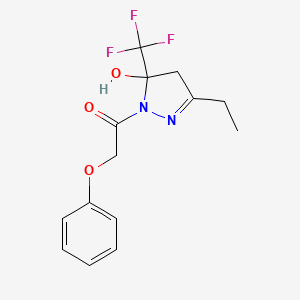

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
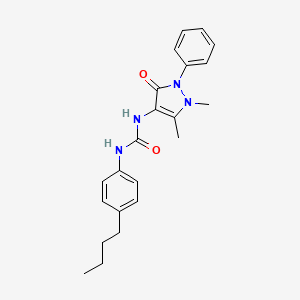
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)

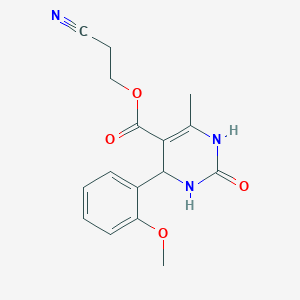
![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
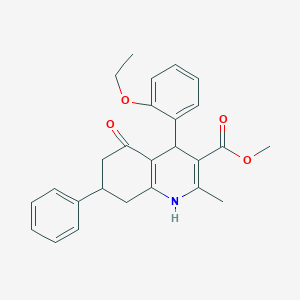
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
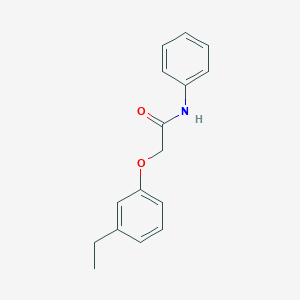
![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)